6,9,12-Octadecatrien-1-ol, also known as gamma-Linolenyl alcohol, is a long-chain fatty primary alcohol with the molecular formula C18H32O and a molecular weight of 264.4 g/mol. This compound features three double bonds located at positions 6, 9, and 12 in its carbon chain, distinguishing it from other fatty alcohols. It is classified under the category of unsaturated fatty alcohols and is notable for its potential biological activities and applications in various fields .
The mechanism of action of GLA is still being elucidated, but several potential pathways are under investigation:
6,9,12-Octadecatrien-1-ol, also known as gamma-linolenyl alcohol, is a fatty alcohol with a long chain of 18 carbon atoms. It has three double bonds within its structure, located specifically at the 6th, 9th, and 12th carbon positions. (PubChem: )
Research into the potential health effects of 6,9,12-Octadecatrien-1-ol is ongoing. Some studies suggest it may have antibacterial properties (PubChem: ). However, more research is needed to confirm these findings and explore other potential applications.
These reactions are significant for modifying the compound's properties and enhancing its utility in various applications .
Research indicates that 6,9,12-Octadecatrien-1-ol exhibits various biological activities:
Several methods exist for synthesizing 6,9,12-Octadecatrien-1-ol:
The applications of 6,9,12-Octadecatrien-1-ol span various industries:
Several compounds share structural similarities with 6,9,12-Octadecatrien-1-ol. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Features | Unique Properties |
---|---|---|
9,12-Octadecadienoic Acid | Contains two double bonds at positions 9 and 12 | Primarily known for anti-inflammatory effects |
Linolenic Acid | Contains three double bonds at positions 9, 12, and 15 | Essential fatty acid with significant dietary importance |
9-Hexadecenoic Acid | Contains one double bond at position 9 | Saturated variant with different physical properties |
6,9,12-Octadecatrien-1-ol is unique due to its specific positioning of double bonds and its resultant biological activities that differentiate it from these similar compounds .